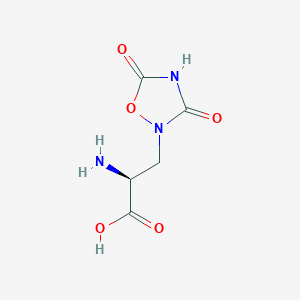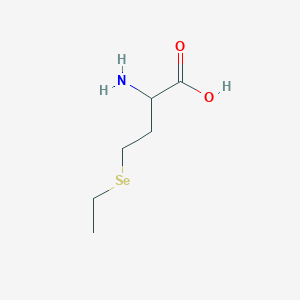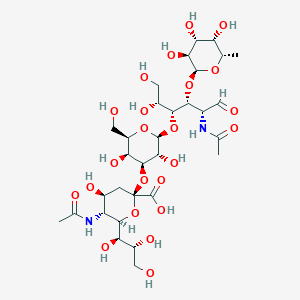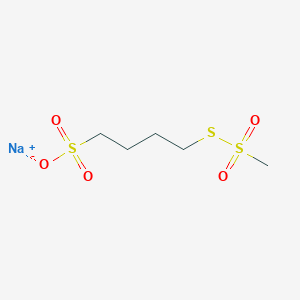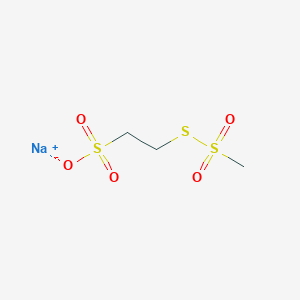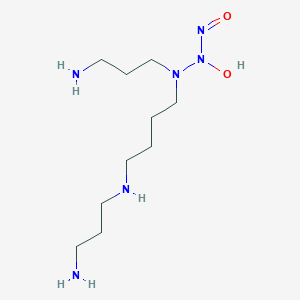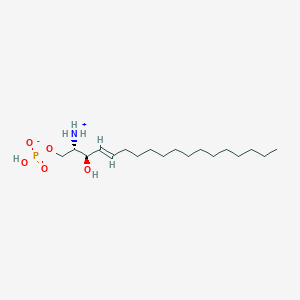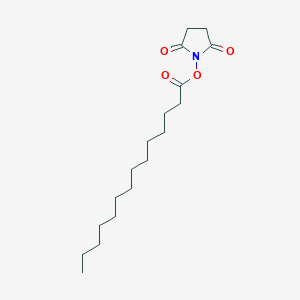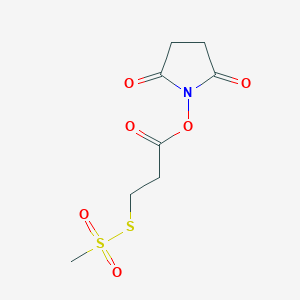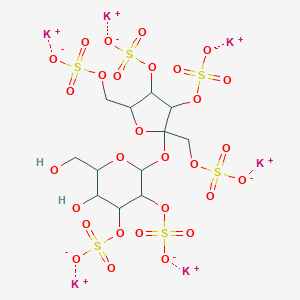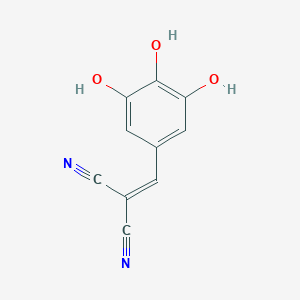
Tyrphostin A25
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inhibition of EGF Receptor Kinase Activity
Tyrphostin 25 is a potent inhibitor of EGF receptor kinase activity . It’s used in research to study the role of EGF receptor kinase in various cellular processes .
Induction of Apoptosis in Colorectal Tumor Cells
Tyrphostin 25 has been shown to block growth and induce apoptosis in colorectal tumor cells in vitro . This makes it a valuable tool in cancer research .
Inhibition of GTP-utilizing Enzymes
Research has shown that Tyrphostin 25 can inhibit GTP-utilizing enzymes . This property is useful in studying the role of these enzymes in cellular processes .
Inhibition of Cell Proliferation
Tyrphostin 25 has been shown to block EGF-dependent cell proliferation . This makes it useful in studying cell growth and development .
Inhibition of Endocytosis in Rat Hepatocytes
In a study of autophagy and asialoglycoprotein endocytosis, Tyrphostin 25 has been shown to inhibit endocytosis of tyramine-cellobiose-asialoorosomucoid (TC-AOM) by cultured rat hepatocytes .
Prevention of Growth in Small Cell Lung Cancer (SCLC) Cells
Tyrphostin 25 has been demonstrated to prevent basal and neuropeptide-stimulated growth in small cell lung cancer (SCLC) cells .
Inhibition of ATP-mediated Activation of Endothelia Platelet Activating Factor (PAF)
Tyrphostin 25 has been used to inhibit the ATP-mediated activation of an endothelia platelet activating factor (PAF):acyllyso-GPC transacetylase .
Diminishing Cell Migration Response to Osteopontin
A study in mammary epithelial cells has indicated that Tyrphostin 25 notably diminishes the cell migration response to osteopontin .
Mécanisme D'action
Target of Action
Tyrphostin 25, also known as Tyrphostin A25, is a small molecular weight inhibitor primarily targeted at the Epidermal Growth Factor (EGF) receptor kinase . This receptor is a protein tyrosine kinase (PTK) involved in various cellular processes, including cell proliferation and differentiation .
Mode of Action
Tyrphostin 25 functions as a competitive inhibitor of the EGF receptor tyrosine kinase . It binds to the substrate subsite of the PTK domain, thereby preventing the receptor’s activation and subsequent signal transduction . This inhibition disrupts the normal functioning of the EGF receptor, leading to changes in cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by Tyrphostin 25 is the EGF receptor signaling pathway . By inhibiting the EGF receptor, Tyrphostin 25 disrupts the downstream signaling cascade, which includes the activation of various proteins and transcription factors involved in cell growth and survival .
Result of Action
Tyrphostin 25 has been shown to have several effects at the cellular level. For instance, it inhibits endocytosis in cultured rat hepatocytes , prevents basal and neuropeptide-stimulated growth in small cell lung cancer (SCLC) cells , and diminishes the cell migration response to osteopontin in mammary epithelial cells . Moreover, it has been used to inhibit the ATP-mediated activation of an endothelial platelet-activating factor .
Action Environment
The action of Tyrphostin 25 can be influenced by various environmental factors. For instance, the presence of water in the solution may accelerate its hydrolysis . Furthermore, it should be stable for months in DMSO when stored frozen . These factors can affect the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c11-4-7(5-12)1-6-2-8(13)10(15)9(14)3-6/h1-3,13-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOFLYUAQDJWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045216 | |
| Record name | Tyrphostin 25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin A25 | |
CAS RN |
118409-58-8 | |
| Record name | Tyrphostin 25 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrphostin 25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TYRPHOSTIN-25 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C878BF87UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Tyrphostin A25?
A1: Tyrphostin A25 acts as a tyrosine kinase inhibitor, primarily targeting the epidermal growth factor receptor (EGFR) [, ]. It competitively binds to the ATP binding site of EGFR, thereby inhibiting its kinase activity [].
Q2: What downstream effects does Tyrphostin A25 exert through EGFR inhibition?
A2: Inhibition of EGFR by Tyrphostin A25 disrupts downstream signaling pathways involved in various cellular processes including:
- Cell Growth and Proliferation: Tyrphostin A25 has been shown to inhibit the growth of various cell types, including glioblastoma cells [], cardiac fibroblasts [, ], and vascular smooth muscle cells [].
- Cell Migration and Invasion: Tyrphostin A25 effectively blocks glioblastoma invasion in brain tissue [, ] and inhibits the migration of human optic nerve head astrocytes [].
- Neurite Retraction: In PC12 cells, Tyrphostin A25 blocks the neurite retraction induced by activation of the prostaglandin E receptor EP3 subtype [] and by the Gα13 and Gαq proteins [, ].
- Protein Synthesis: Tyrphostin A25 can attenuate protein synthesis in neonatal rat cardiac fibroblasts stimulated by β-adrenergic agonists [, ].
- Gene Expression: Tyrphostin A25 has been shown to inhibit the angiotensin II-induced increase in insulin-like growth factor 1 receptor (IGF-1R) mRNA and protein levels in vascular smooth muscle cells [].
Q3: Does Tyrphostin A25 affect other tyrosine kinases besides EGFR?
A3: While Tyrphostin A25 is often described as an EGFR-specific inhibitor, studies suggest it can impact other tyrosine kinases, especially at higher concentrations [, , , ]. This broader effect highlights the importance of careful interpretation of results, particularly regarding the specificity of action.
Q4: What is the molecular formula and weight of Tyrphostin A25?
A4: The molecular formula of Tyrphostin A25 is C19H12N2O5, and its molecular weight is 348.3 g/mol.
Q5: What in vitro models have been used to study Tyrphostin A25?
A5: Various in vitro models have been employed, including:
- Primary Cultures: Rat cardiac fibroblasts [, ], bovine aortic endothelial cells [], bovine thyroid cells [], rat osteoclasts [, ], human coronary artery endothelial cells [], and rat intestinal epithelial cells [].
- Cell Lines: PC12 cells [, , ], DDT1 MF-2 hamster smooth muscle cells [], LLC-PK1 renal proximal tubular cells [, ], K562 human erythroleukemia cells [], 3T3-L1 adipocytes [], MCF-7 human mammary carcinoma cells, and HT29/HI1 human colon cancer cells [].
Q6: What in vivo models have been used to investigate the effects of Tyrphostin A25?
A6: Limited in vivo data is available in the provided research, with one study showing that Tyrphostin A25 administration reduced bone loss in ovariectomized rats []. Further in vivo studies are needed to fully characterize its efficacy and safety profile.
Q7: What are the key findings from in vitro studies using Tyrphostin A25?
A7: In vitro studies demonstrate that Tyrphostin A25:
- Reduces DNA Synthesis in stimulated human breast epithelial cells [].
- Impairs Migration and Invasion of glioblastoma cells in brain tissue models [, ].
- Modulates Ion Channel Activity, such as inward rectifier K+ channels in rat osteoclasts [] and volume-sensitive chloride currents in rat osteoblast-like cells [].
- Influences Gene Expression, notably reducing angiotensin II-induced increases in IGF-1R mRNA and protein levels in vascular smooth muscle cells [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)
